1,3,2-Benzodithiazole, 2-hydroxy-, 1,1,3,3-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide is a unique heteroaromatic compound with a conjugated profile that imparts fascinating electronic properties. This compound is part of the benzo[d][1,3,2]dithiazole family, which has been historically recognized for its role in the design and manufacture of organic dyes. The structure of 2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide includes a benzene ring fused with a dithiazole ring, where the dithiazole ring contains sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide typically involves the Herz reaction, which is a well-known method for preparing dithiazole compounds. The Herz reaction involves the reaction of disulfur dichloride with an aromatic amine, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane or dichloroethane and temperatures ranging from 0°C to room temperature .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form, such as a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the dithiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other aromatic and heteroaromatic compounds.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Wirkmechanismus
The mechanism by which 2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide exerts its effects is primarily related to its electronic properties. The compound can participate in electron transfer reactions, making it a valuable component in redox processes. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide include:
Benzo[d][1,2,3]dithiazole: This isomer has a different arrangement of sulfur and nitrogen atoms but shares similar electronic properties.
Benzothiazole: This compound has a sulfur atom in place of one of the nitrogen atoms in the dithiazole ring.
1,3,2-Dithiazolium salts: These salts are derived from dithiazole compounds and have applications in materials chemistry and as conducting materials.
The uniqueness of 2-Hydroxybenzo[d][1,3,2]dithiazole1,1,3,3-tetraoxide lies in its specific electronic properties and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
77450-62-5 |
---|---|
Molekularformel |
C6H5NO5S2 |
Molekulargewicht |
235.2 g/mol |
IUPAC-Name |
2-hydroxy-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C6H5NO5S2/c8-7-13(9,10)5-3-1-2-4-6(5)14(7,11)12/h1-4,8H |
InChI-Schlüssel |
ISMWWXXQYWXQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.